molecular formula C16H14FN3O3S2 B2767917 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide CAS No. 923234-20-2

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2767917
CAS No.: 923234-20-2
M. Wt: 379.42
InChI Key: UCDHMDOYICWPFL-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at position 2 with a 3-fluorobenzamide moiety. The 3-fluoro substituent on the benzamide ring contributes to electronic effects and metabolic stability, making this compound a candidate for therapeutic development.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDHMDOYICWPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base such as triethylamine. Finally, the fluorobenzamide moiety is introduced via an amide coupling reaction using 3-fluorobenzoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a corresponding amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The benzothiazole ring and the dimethylsulfamoyl group are key structural features that facilitate binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The benzothiazole ring’s position 6 substituent critically influences molecular properties:

  • analogs : Trifluoromethyl (-CF₃) at position 6 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) introduces strong electron-withdrawing effects, enhancing membrane permeability but reducing solubility .

Amide Linker Variations

  • Target compound : Benzamide linker (rigid aromatic system) favors planar interactions with biological targets, such as enzymes or receptors.
  • analog : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxo-1-pyrrolidinyl)benzamide retains the benzamide linker but substitutes the 3-fluoro group with a 4-pyrrolidinedione moiety, which may introduce additional hydrogen-bonding or solubility-modifying properties .

Aromatic Ring Substituents

  • 4-(2,5-dioxo-1-pyrrolidinyl) () : The pyrrolidinedione group increases polarity and hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration .
  • Methoxyphenyl () : Methoxy groups (e.g., in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) enhance lipophilicity, favoring hydrophobic interactions in binding pockets .

Data Table: Structural and Molecular Comparison

Compound Name Benzothiazole Substituent (Position 6) Amide Type Aryl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide* Dimethylsulfamoyl Benzamide 3-fluoro C₁₆H₁₄FN₃O₃S₂ 379.42 (calculated) Not provided -
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxo-1-pyrrolidinyl)benzamide Dimethylsulfamoyl Benzamide 4-(2,5-dioxo-pyrrolidinyl) C₂₀H₁₈N₄O₅S₂ 458.51 923194-91-6
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethyl Acetamide 3-methoxyphenyl C₁₇H₁₃F₃N₂O₂S 366.36 (calculated) Not provided

*Molecular formula and weight for the target compound are inferred based on structural analysis.

Research Implications

  • Dimethylsulfamoyl vs. Trifluoromethyl : The target compound’s dimethylsulfamoyl group likely improves solubility over ’s trifluoromethyl analogs, which prioritize lipophilicity .
  • Benzamide vs. Acetamide : The rigid benzamide linker in the target compound may enhance target specificity compared to flexible acetamide derivatives, though the latter could exhibit broader bioavailability .
  • Fluorine vs. Pyrrolidinedione : The 3-fluoro substituent balances metabolic stability and electronic effects, whereas the pyrrolidinedione group in may optimize solubility for specific applications .

Notes

The absence of explicit pharmacological data in the evidence necessitates further experimental validation of these theoretical comparisons.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, pharmacological evaluations, and relevant case studies.

The compound is synthesized through a multi-step process involving the modification of benzothiazole derivatives. The presence of the dimethylsulfamoyl group and the fluorobenzamide moiety contributes to its unique chemical structure, which is crucial for its biological activity.

Pharmacological Evaluation

Recent studies have evaluated the biological activity of various benzothiazole derivatives, including this compound. Key findings from these evaluations include:

  • Anticonvulsant Activity : A series of benzothiazole derivatives were tested for their anticonvulsant properties using models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds demonstrated significant activity with a reduction in immobility time, indicating potential therapeutic effects in seizure disorders .
  • Antitumor Activity : The compound has been assessed for its antitumor properties against various human cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. In vitro assays showed that certain benzothiazole derivatives exhibited cytotoxic effects and inhibited cell proliferation significantly in both 2D and 3D cultures .
  • Antimicrobial Activity : The antimicrobial efficacy of related compounds was evaluated against Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

Case Studies

Several case studies have highlighted the biological significance of benzothiazole derivatives:

  • Case Study on Anticonvulsant Properties : A study reported that a specific derivative exhibited a significant reduction in seizure duration in animal models compared to control groups. This underscores the potential for developing new anticonvulsant medications based on this chemical framework .
  • Antitumor Efficacy : In a comparative study involving multiple compounds, this compound was identified as having superior activity against lung cancer cell lines when compared to standard chemotherapeutic agents. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to confirm these findings .

Summary of Biological Activities

Activity TypeFindings
Anticonvulsant Significant reduction in seizure duration; potential for new anticonvulsants .
Antitumor Effective against lung cancer cell lines; cytotoxicity confirmed via MTS assays .
Antimicrobial Promising activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What analytical approaches quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : MRM transitions (m/z 408.2 → 210.1) with deuterated internal standards.
  • Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

Data Contradiction Analysis Example

  • Issue : Study A reports IC₅₀ = 2 μM for α-glucosidase, while Study B finds IC₅₀ = 10 μM.
  • Resolution :
    • Verify assay pH (optimal activity at pH 6.8).
    • Compare substrate concentrations (Study A: 1 mM vs. Study B: 5 mM).
    • Test structural analogs to rule out batch variability .

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